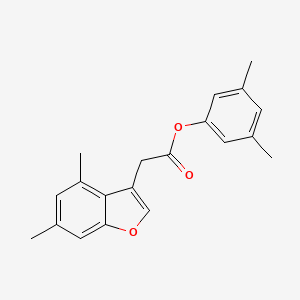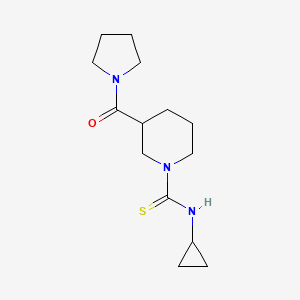
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate
Vue d'ensemble
Description
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate, also known as DMBA, is a synthetic compound that has been used in scientific research for its unique properties. DMBA has been studied for its potential as an anti-cancer agent and its effects on the human body. In
Mécanisme D'action
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate acts as a procarcinogen, which means that it requires metabolic activation to become carcinogenic. Once activated, 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate forms DNA adducts, which can lead to mutations and ultimately cancer development. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has also been shown to induce oxidative stress and inflammation, which may contribute to its carcinogenic effects.
Biochemical and Physiological Effects:
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been shown to induce tumors in various organs in animals, including the skin, lung, and mammary gland. Studies have also shown that 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate can alter gene expression and disrupt cellular signaling pathways. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been shown to induce apoptosis, or programmed cell death, in some cell types.
Avantages Et Limitations Des Expériences En Laboratoire
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on cancer development. However, there are limitations to using 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate in lab experiments. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a potent carcinogen and must be handled with care. Additionally, the effects of 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate may differ between animal models and humans, limiting its relevance to human health.
Orientations Futures
Future research on 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate could focus on its potential as an anti-cancer agent. Studies could explore ways to activate 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate specifically in cancer cells, while minimizing its effects on healthy cells. Additionally, research could focus on the development of new compounds that are structurally similar to 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate, but with improved efficacy and safety profiles.
Conclusion:
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate is a synthetic compound that has been used in scientific research for its unique properties. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been studied for its potential as an anti-cancer agent and its effects on the human body. While 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has limitations as a tool for studying human health, it remains a useful tool for studying the mechanisms of carcinogenesis and the effects of environmental toxins on cancer development. Future research on 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate could lead to the development of new anti-cancer agents and a better understanding of the mechanisms of carcinogenesis.
Applications De Recherche Scientifique
3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has been used in scientific research for its potential as an anti-cancer agent. Studies have shown that 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate can induce tumors in animals, making it a useful tool for studying the mechanisms of carcinogenesis. 3,5-dimethylphenyl (4,6-dimethyl-1-benzofuran-3-yl)acetate has also been used to study the effects of environmental toxins on cancer development.
Propriétés
IUPAC Name |
(3,5-dimethylphenyl) 2-(4,6-dimethyl-1-benzofuran-3-yl)acetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20O3/c1-12-5-13(2)8-17(7-12)23-19(21)10-16-11-22-18-9-14(3)6-15(4)20(16)18/h5-9,11H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACACTYAFKIMGLR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OC(=O)CC2=COC3=CC(=CC(=C32)C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-chloro-N-[4-(dimethylamino)benzyl]-N-(1,1-dioxidotetrahydro-3-thienyl)-2-(ethylthio)-4-pyrimidinecarboxamide](/img/structure/B4232998.png)
![3-{[4-(4-methoxyphenyl)-6-(trifluoromethyl)-2-pyrimidinyl]thio}-N-[3-(2-oxo-1-pyrrolidinyl)propyl]propanamide](/img/structure/B4233005.png)
![{[2-(4-chlorophenyl)-4-oxo-4H-chromen-3-yl]oxy}acetic acid](/img/structure/B4233006.png)
![N-{[5-({2-[(4-chlorophenyl)amino]-2-oxoethyl}thio)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-2-methoxybenzamide](/img/structure/B4233014.png)
![N-[2-(1,3-thiazol-4-yl)ethyl]-6-(4-thiomorpholinyl)[1,2,5]oxadiazolo[3,4-b]pyrazin-5-amine](/img/structure/B4233018.png)
![2-(4-chlorophenoxy)-N-[4-(5-methoxy-1,3-benzoxazol-2-yl)phenyl]-2-methylpropanamide](/img/structure/B4233024.png)
![N-[2-fluoro-5-(trifluoromethyl)phenyl]-4-phenylbutanamide](/img/structure/B4233031.png)
![N-{2-[(4-chlorophenyl)thio]ethyl}-4-{[(4-methylphenyl)sulfonyl]amino}benzamide](/img/structure/B4233039.png)
amino]-4-methoxybenzenesulfonamide](/img/structure/B4233041.png)
![4-[3-{4-[(methylsulfonyl)amino]phenyl}-5-(3-nitrophenyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-oxobutanoic acid](/img/structure/B4233046.png)
![1-(4-hydroxy-3-methoxy-2-nitrophenyl)-1,4-dihydrobenzo[f]quinolin-3(2H)-one](/img/structure/B4233053.png)
![ethyl 6-({[2-(4-chlorophenyl)ethyl]amino}methyl)-4-(2,5-dimethylphenyl)-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B4233065.png)
![ethyl 5-acetyl-2-{[2-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)propanoyl]amino}-4-methyl-3-thiophenecarboxylate](/img/structure/B4233085.png)
